N-(3-fluoro-4-methylphenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide
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Description
N-(3-fluoro-4-methylphenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide, also known as FMTPX, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of oxazole derivatives and has been synthesized through various methods. FMTPX has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.
Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Research has developed methods for synthesizing compounds with structures related to N-(3-fluoro-4-methylphenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide, focusing on their antimicrobial, antilipase, and antiurease activities. These compounds demonstrate potential in addressing various microbial infections and conditions related to enzyme activity, showcasing the chemical's relevance in medicinal chemistry and pharmacology (Başoğlu et al., 2013).
Antitumor Activity
Another study synthesized and analyzed the antitumor properties of compounds structurally similar to N-(3-fluoro-4-methylphenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide. These compounds were evaluated for their ability to inhibit the proliferation of cancer cell lines, indicating the potential of such chemicals in the development of new anticancer agents (Hao et al., 2017).
Synthesis and Characterisation of Novel Derivatives
Research has also focused on the synthesis and characterization of novel derivatives of N-(3-fluoro-4-methylphenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide, highlighting their cytotoxic effects against specific cancer cell lines. This underscores the importance of structural modification in enhancing the biological activities of such compounds (Kelly et al., 2007).
Development of Novel Synthesis Methods
Further research has explored novel methods for the assembly of oxazole derivatives, emphasizing the role of bidentate ligands in controlling the reactivity of gold carbenes. This approach has facilitated the efficient synthesis of 2,4-disubstituted oxazoles, indicating the compound's versatility in organic synthesis and potential applications in drug development (Luo et al., 2012).
Fluorophores Synthesis
The use of related compounds in the synthesis of efficient color-tunable fluorophores for potential applications in bioimaging and molecular probes has been explored. This research demonstrates the chemical's utility in creating materials with specific optical properties (Witalewska et al., 2019).
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3S/c1-9-4-5-10(7-11(9)17)18-14(21)12-8-23-16(19-12)20-15(22)13-3-2-6-24-13/h2-8H,1H3,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRGJXJYKFHIIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide |
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